Differential Solubility Enables High-Purity Separation of 2-Methyl-6-nitroaniline from 2-Methyl-4-nitroaniline Isomer Mixtures
The solubility of 2-methyl-6-nitroaniline in water and its behavior in salt form provide a key advantage over its 4-nitro isomer. In a simple water-based liberation from mixed hydrochloride salts, 2-methyl-6-nitroaniline is preferentially liberated, achieving a 59.7% yield at over 97% purity, whereas 2-methyl-4-nitroaniline is recovered from the filtrate in only 31.6% yield [1]. This differential solubility is further substantiated by solid-liquid equilibrium studies in ethyl acetate, where 2-methyl-4-nitroaniline exhibits a larger crystalline region than 2-methyl-6-nitroaniline at fixed temperatures, indicating distinct phase behavior that can be exploited for purification [2].
| Evidence Dimension | Isolation yield from mixed hydrochloride salts |
|---|---|
| Target Compound Data | Yield 59.7%; Purity >97.0% |
| Comparator Or Baseline | 2-Methyl-4-nitroaniline: Yield 31.6%; Purity >97.0% |
| Quantified Difference | Absolute yield advantage of 28.1 percentage points for the target compound |
| Conditions | Water liberation from mixed hydrochloride salts obtained via acetylation, nitration, and deacetylation of 2-methylaniline |
Why This Matters
This quantitative difference provides a reliable, scalable method for obtaining high-purity 2-methyl-6-nitroaniline from isomer mixtures, directly impacting procurement decisions for process development.
- [1] Liang, Y., Gao, S., Chen, H., Zheng, Z., & Hu, X. (2003). A Simple Method for Separation of 2-Methyl-6-nitroaniline and 2-Methyl-4-nitroaniline. Journal of Jinggangshan University. View Source
- [2] Zhang, X., et al. (2018). Solid–Liquid Equilibrium for the Ternary System 2-Methyl-4-Nitroaniline + 2-Methyl-6-Nitroaniline + Ethyl Acetate: Determination and Modelling. Journal of Solution Chemistry, 47(2), 320-335. View Source
